molecular formula C13H14O6 B13789257 Ethoxycarbonylmethyl methyl phthalate CAS No. 85-71-2

Ethoxycarbonylmethyl methyl phthalate

Cat. No.: B13789257
CAS No.: 85-71-2
M. Wt: 266.25 g/mol
InChI Key: OYMDOVKIWFMTAW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethoxycarbonylmethyl methyl phthalate can be synthesized through the esterification of phthalic anhydride with ethyl glycolate in the presence of a catalyst. The reaction typically occurs under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, phthalic anhydride and ethyl glycolate, are mixed in a reactor with a suitable catalyst. The reaction is carried out at elevated temperatures to ensure complete conversion. The product is then separated and purified using techniques such as distillation and filtration .

Chemical Reactions Analysis

Types of Reactions: Ethoxycarbonylmethyl methyl phthalate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Ethoxycarbonylmethyl methyl phthalate exerts its effects primarily through its interaction with nuclear receptors and endocrine pathways. It can bind to hormone receptors, disrupting the normal hormonal balance in the body. This disruption can lead to various health effects, including reproductive and developmental issues . The compound can also interfere with intracellular signaling pathways, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Ethoxycarbonylmethyl methyl phthalate is similar to other phthalate esters such as:

Uniqueness: What sets this compound apart is its specific ester structure, which imparts unique physical and chemical properties. It has a lower molecular weight compared to some other phthalates, making it more volatile and potentially more bioavailable . This unique structure also influences its interaction with biological systems and its environmental fate .

Properties

CAS No.

85-71-2

Molecular Formula

C13H14O6

Molecular Weight

266.25 g/mol

IUPAC Name

2-O-(2-ethoxy-2-oxoethyl) 1-O-methyl benzene-1,2-dicarboxylate

InChI

InChI=1S/C13H14O6/c1-3-18-11(14)8-19-13(16)10-7-5-4-6-9(10)12(15)17-2/h4-7H,3,8H2,1-2H3

InChI Key

OYMDOVKIWFMTAW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC(=O)C1=CC=CC=C1C(=O)OC

Origin of Product

United States

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